Fmoc-Glu(OtBu)-H
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Overview
Description
Fmoc-Glu(OtBu)-H is a complex organic compound that is often used in peptide synthesis. This compound is known for its stability and utility in various chemical reactions, particularly in the field of organic chemistry.
Mechanism of Action
- The primary target of Fmoc-Glu(OtBu)-H is likely related to its role in peptide synthesis. Specifically, it serves as a building block for incorporating glutamic acid into peptide sequences during solid-phase peptide synthesis (SPPS) .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the coupling reactions in peptide synthesis. The compound’s stability and reactivity make it an ideal candidate for these reactions. It is known to interact with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily based on the compound’s ability to form stable intermediates that can be easily removed under mild conditions .
Cellular Effects
The effects of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester change over time. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term experiments. It can degrade over time, especially under harsh conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling pathways and gene expression being the most notable .
Dosage Effects in Animal Models
The effects of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as inhibiting essential enzymes and disrupting cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for peptide synthesis and other biochemical reactions. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can influence the synthesis of amino acids and other metabolites by interacting with enzymes such as aminotransferases and dehydrogenases .
Transport and Distribution
The transport and distribution of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as amino acid transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can participate in peptide synthesis and other biochemical reactions. The localization of the compound can affect its interactions with enzymes and other biomolecules, influencing its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-H typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods involve the reaction of the protected amino acid with sodium azide (NaN3) to form the desired compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The stability of the compound at room temperature and its long shelf-life make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-H undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acids and bases. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide can produce azides, which are useful intermediates in organic synthesis .
Scientific Research Applications
Fmoc-Glu(OtBu)-H has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Utilized in the study of protein structures and functions.
Medicine: Applied in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- ®-6-amino-2-(FMOC-amino)hexanoic acid tert-butyl ester
Uniqueness
What sets Fmoc-Glu(OtBu)-H apart from similar compounds is its specific structure and stability. The presence of the Fmoc group provides unique protective properties, making it highly effective in peptide synthesis .
Properties
IUPAC Name |
tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIPGSZQUDLGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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